N-(3-fluorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the reaction of 3-fluoroaniline with 2-mercaptobenzothiazole under specific conditions. The reaction may proceed through the formation of an intermediate, which is then acylated to yield the final product. Common reagents used in this synthesis include acetic anhydride, acetic acid, and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
- N-(3-Methyl-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
- N-(3-Nitro-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
Uniqueness
N-(3-fluorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly interesting for drug development.
Properties
Molecular Formula |
C15H11FN2O2S |
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Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C15H11FN2O2S/c16-10-4-3-5-11(8-10)17-14(19)9-18-12-6-1-2-7-13(12)21-15(18)20/h1-8H,9H2,(H,17,19) |
InChI Key |
NKGUIWVHSRVBID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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